3-ethynyl-2-methoxy-5-nitropyridine
Description
3-ethynyl-2-methoxy-5-nitropyridine is a versatile chemical compound with a complex structure that has intrigued researchers. This compound is known for its applications in various scientific realms, enabling innovative breakthroughs.
Properties
CAS No. |
2358532-76-8 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2-methoxy-5-nitropyridine can be achieved through various methods. One common approach involves the reaction of 3-nitropyridine with ethynyl magnesium bromide in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
3-ethynyl-2-methoxy-5-nitropyridine finds applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethynyl-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-5-nitropyridine: Similar in structure but with an ethoxy group instead of a methoxy group.
3-nitropyridine: Lacks the ethynyl and methoxy groups but shares the nitro group.
5-bromo-2-cyano-3-nitropyridine: Contains a bromine and cyano group instead of the ethynyl and methoxy groups.
Uniqueness
3-ethynyl-2-methoxy-5-nitropyridine is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Q & A
Q. What are the recommended synthetic pathways for 3-ethynyl-2-methoxy-5-nitropyridine, and how can its purity be validated?
The synthesis of pyridine derivatives often involves functionalization of the pyridine ring via nitration, alkoxylation, and ethynylation. For example, 2-chloro-3-methoxy-5-nitropyridine (a structural analog) is synthesized through sequential nitration and methoxylation reactions . For this compound, a plausible route includes:
Nitration : Introduce the nitro group at the 5-position of 2-methoxypyridine using mixed acids (HNO₃/H₂SO₄).
Ethynylation : Employ Sonogashira coupling to introduce the ethynyl group at the 3-position using a palladium catalyst.
Validation : Purity can be confirmed via HPLC (>98% purity) and structural characterization using ¹H/¹³C NMR. Single-crystal X-ray diffraction (as in ) provides definitive confirmation of regiochemistry .
Q. How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
The nitro group is a strong electron-withdrawing group, activating the pyridine ring toward nucleophilic attack at positions ortho and para to itself. In this compound, the 4-position (para to nitro) is highly electrophilic. For example:
- Experimental Design : React with amines (e.g., aniline) under mild conditions (50–80°C, DMF solvent) to substitute the methoxy or ethynyl groups. Monitor reaction progress via TLC and isolate products via column chromatography .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?
DFT methods, such as Becke’s hybrid functional (B3LYP), are critical for modeling electronic structures. Key steps include:
Geometry Optimization : Use B3LYP/6-31G(d) to optimize the molecular structure.
Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity.
Regioselectivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-position shows high electrophilic Fukui values due to nitro-group effects .
Q. How can researchers resolve contradictions between experimental and computational data in the vibrational spectra of this compound?
Discrepancies often arise from approximations in DFT (e.g., neglecting anharmonicity). To address this:
- Experimental Validation : Compare computed IR frequencies (scaled by 0.96–0.98) with experimental FTIR data.
- Data Adjustment : Incorporate exact exchange terms (e.g., B3LYP with 20% Hartree-Fock exchange) to improve vibrational mode accuracy, as noted in .
- Advanced Methods : Use post-Hartree-Fock methods (e.g., MP2) or machine learning force fields for better anharmonic corrections .
Q. What strategies are effective for analyzing degradation products of this compound under oxidative conditions?
- Analytical Workflow :
- Stress Testing : Expose the compound to H₂O₂/UV light and monitor degradation via LC-MS.
- Product Identification : Use high-resolution MS and ¹H NMR to detect nitro-to-nitroso reduction or ethynyl group oxidation.
- Mechanistic Insight : Compare experimental data with DFT-calculated reaction pathways (e.g., activation energies for O₂ insertion into the ethynyl group) .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for ethynylation.
- Data Reproducibility : Validate computational models with multiple functionals (e.g., B3LYP, M06-2X) and basis sets .
- Safety Protocols : Refer to Safety Data Sheets (SDS) for handling nitro compounds (e.g., ) and ensure proper ventilation during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
